6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole
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Overview
Description
6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles and imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a catalyst to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .
Scientific Research Applications
6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylimidazole
- 1-benzyl-2-phenyl-1H-imidazole
- 2-(4-fluoro-phenyl)-1H-imidazole
Uniqueness
6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
824394-80-1 |
---|---|
Molecular Formula |
C23H18N4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H18N4/c1-15-11-12-19-20(13-15)26-23(25-19)18-10-6-5-9-17(18)22-24-14-21(27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
SCEIKVQMOUVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=C(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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